3-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one
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Overview
Description
3-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one is a heterocyclic compound featuring a five-membered pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules .
Preparation Methods
The synthesis of 3-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines, which undergoes a domino process including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation . Industrial production methods often employ microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
3-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl2) and aromatic amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a versatile scaffold for designing novel bioactive compounds.
Biology: The compound is used in the synthesis of various alkaloids and β-amino acids.
Medicine: It exhibits potential antimicrobial, anti-inflammatory, anticancer, and antidepressant activities.
Industry: The compound is utilized in the development of pharmaceuticals and other bioactive agents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, docking analyses suggest binding to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s versatility is attributed to its ability to interact with various biological targets, leading to diverse pharmacological effects.
Comparison with Similar Compounds
3-Hydroxy-1-methyl-5-phenylpyrrolidin-2-one is structurally similar to other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: Known for its antimicrobial and anti-inflammatory properties.
Pyrrolone: Exhibits diverse biological activities, including anticancer and antiviral effects.
Prolinol: Used in the synthesis of bioactive molecules with target selectivity. The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and selectivity.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-12-9(7-10(13)11(12)14)8-5-3-2-4-6-8/h2-6,9-10,13H,7H2,1H3 |
InChI Key |
STTZQKMZENIDNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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